Hetrombopag

Description

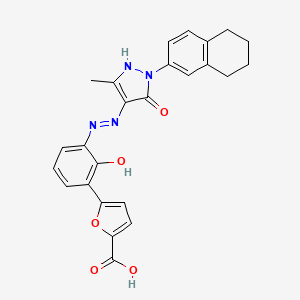

Structure

2D Structure

3D Structure

Properties

CAS No. |

2600513-51-5 |

|---|---|

Molecular Formula |

C25H22N4O5 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |

InChI Key |

YATJUTCKRWETAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hetrombopag on the Thrombopoietin Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hetrombopag (B607937) is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It has demonstrated significant efficacy in increasing platelet counts, offering a promising therapeutic option for patients with thrombocytopenia. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with the TPO receptor and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.

Introduction

Thrombopoietin (TPO) is the primary physiological regulator of megakaryopoiesis and platelet production. It exerts its effects by binding to and activating the TPO receptor (also known as c-Mpl), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells.[1][2] TPO-R agonists are a class of drugs designed to mimic the action of endogenous TPO, thereby stimulating platelet production. This compound has emerged as a potent TPO-R agonist with a distinct pharmacological profile compared to other agents in its class.[3][4]

Molecular Interaction with the TPO Receptor

Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor, this compound, similar to other small-molecule TPO-R agonists like eltrombopag (B601689) and avatrombopag, interacts with the transmembrane domain of the human TPO receptor.[5][6][7] This allosteric binding induces a conformational change in the receptor, leading to its dimerization and subsequent activation.[5][6] A key advantage of this binding mechanism is that this compound does not compete with endogenous TPO for the same binding site, allowing for a potential additive or synergistic effect.[1][5]

Downstream Signaling Pathways

Upon activation of the TPO receptor by this compound, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][4][6]

JAK-STAT Pathway

The binding of this compound to the TPO receptor leads to the trans-phosphorylation and activation of Janus kinase 2 (JAK2).[1][6] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Specifically, STAT3 and STAT5 are recruited, phosphorylated by JAK2, and subsequently dimerize.[1][6][8][10] These STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in the proliferation and differentiation of megakaryocytes.[9]

PI3K/AKT and MAPK/ERK Pathways

In addition to the JAK-STAT pathway, this compound-mediated TPO receptor activation also stimulates the PI3K/AKT and MAPK/ERK signaling cascades.[1][6][11] Activation of these pathways is also dependent on JAK2. These pathways play crucial roles in promoting cell survival, proliferation, and differentiation of megakaryocyte progenitors.[12] Specifically, the activation of ERK1/2 and AKT has been demonstrated in response to this compound treatment.[1][11]

References

- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]

- 3. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 6. mednexus.org [mednexus.org]

- 7. researchgate.net [researchgate.net]

- 8. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. Thrombopoietin activates a STAT5-like factor in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of Hetrombopag activity

An In-Depth Technical Guide to the In Vitro Characterization of Hetrombopag (B607937)

Introduction

This compound is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] Developed for the treatment of thrombocytopenia, it functions by stimulating the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity, detailing its mechanism of action, downstream signaling effects, and the experimental protocols used to elucidate these properties. Preclinical studies have demonstrated that this compound exhibits a pharmacological performance superior to the earlier generation TPO-RA, eltrombopag (B601689), both in vitro and in vivo.[1][5][6]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist of the human thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain, small-molecule agonists like this compound interact with the transmembrane domain of the receptor.[7][8] This binding induces a conformational change in the TPO-R, leading to its dimerization and the activation of associated intracellular signaling cascades.

The primary signaling pathways stimulated by this compound include:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): Upon TPO-R activation, associated JAK2 molecules are activated, leading to the phosphorylation and subsequent activation of STAT proteins (STAT3 and STAT5).[1][9] This pathway is crucial for promoting megakaryocyte differentiation, survival, and expansion.[10]

-

Phosphoinositide 3-Kinase/AKT (PI3K/AKT): This pathway is also activated downstream of TPO-R and plays a significant role in cell survival and proliferation.[1][9]

-

Extracellular Signal-Regulated Kinase (ERK): The ERK/MAPK pathway is another key cascade stimulated by this compound, contributing to cell proliferation and differentiation.[1][9]

This compound treatment has been shown to sustain high levels of signaling for longer periods (0.5-24 hours) compared to rhTPO, whose downstream effectors typically peak at 0.5-2 hours and decrease to normal levels by 12 hours.[1]

Quantitative In Vitro Activity

This compound's potency has been quantified in various cell-based assays, demonstrating its superior activity compared to eltrombopag. The data is summarized in the table below.

| Assay Type | Cell Line | Parameter | This compound | Eltrombopag | Reference |

| Cell Proliferation | 32D-MPL | EC50 | 0.4 nmol/L | 13.4 nmol/L | [1] |

EC50 (Half-maximal effective concentration) values were calculated relative to the maximum proliferative activity of 100 ng/mL recombinant human TPO (rhTPO).

In addition to stimulating proliferation, this compound has been shown to normalize cell cycle progression and prevent apoptosis in TPO-R-expressing cells.[1][2] It achieves this by up-regulating G1-phase–related proteins like p-RB, Cyclin D1, and CDK4/6, and by modulating the expression of apoptosis-related proteins, such as increasing BCL-XL and decreasing BAK.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.

Cell Proliferation Assay

This assay determines the potency of this compound in stimulating the proliferation of cells dependent on c-Mpl signaling.

Methodology:

-

Cell Culture: Murine 32D cells stably transfected with the human TPO-R (32D-MPL cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and murine interleukin-3 (IL-3).[1]

-

IL-3 Deprivation: Prior to the assay, cells are washed to remove IL-3, which is necessary to make their proliferation dependent on TPO-R activation.

-

Cell Seeding: Washed cells are seeded into 96-well microplates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound, eltrombopag (as a comparator), or rhTPO (as a positive control) for a defined period (e.g., 72 hours). A vehicle control is also included.

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: The results are normalized to the control wells, and the EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Megakaryocyte Differentiation Assay

This assay evaluates the ability of this compound to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.

Methodology:

-

Cell Isolation: Human CD34+ hematopoietic progenitor cells are isolated from sources like umbilical cord blood or bone marrow using immunomagnetic bead separation.

-

Cell Culture: The isolated CD34+ cells are cultured in a semi-solid medium (e.g., MegaCult™-C) or liquid culture supplemented with cytokines that support megakaryocyte growth.[11]

-

Compound Treatment: The culture medium is supplemented with various concentrations of this compound or controls (e.g., rhTPO).

-

Incubation: The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.

-

Analysis of Differentiation: Megakaryocyte differentiation is assessed by analyzing the expression of specific surface markers, such as CD41a (GPIIb), CD61 (GPIIIa), and CD42b (GPIbα), using multi-color flow cytometry.[12] Morphological changes and polyploidization can also be assessed.

-

Data Quantification: The percentage of cells positive for megakaryocyte markers is quantified for each treatment condition.

Western Blot for Signaling Protein Phosphorylation

This technique is used to confirm the activation of downstream signaling pathways by detecting the phosphorylation of key proteins.

Methodology:

-

Cell Culture and Starvation: TPO-R-expressing cells (e.g., 32D-MPL) are cultured to a suitable confluency and then serum-starved for several hours to reduce basal signaling activity.

-

Compound Stimulation: Starved cells are stimulated with this compound or controls for various short time points (e.g., 0, 5, 15, 30, 60 minutes).[12]

-

Cell Lysis: Following stimulation, cells are immediately lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-AKT, p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To ensure equal loading, the membrane is often stripped and re-probed with antibodies for the total forms of the same proteins.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Real-world experience of this compound in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emergencydrug.com [emergencydrug.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 12. haematologica.org [haematologica.org]

The Pharmacokinetic and Pharmacodynamic Profile of Hetrombopag in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetrombopag (B607937) is a novel, orally active, small-molecule, non-peptide thrombopoietin receptor (TPOR) agonist developed for the treatment of thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling pathways, ultimately stimulating the proliferation and differentiation of megakaryocyte progenitor cells and increasing platelet production.[3][4] Preclinical studies have been instrumental in elucidating the pharmacological characteristics of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models. This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound is centered on its ability to specifically and potently activate the TPO receptor, mimicking the effects of endogenous thrombopoietin.

In Vitro Potency

This compound has demonstrated potent stimulatory effects on the proliferation of human TPOR-expressing cells.[1][5] Comparative studies have shown that this compound is significantly more potent than Eltrombopag, another TPO receptor agonist.[1][6]

Table 1: In Vitro Potency (EC₅₀) of this compound and Eltrombopag

| Cell Line | This compound (nmol/L) | Eltrombopag (nmol/L) |

| 32D-MPL (murine cells transfected with human TPOR) | 0.4[5] | 13.4[5] |

| Human Cord Blood-derived CD34⁺ cells | 2.3[1] | 86.2[1] |

Mechanism of Action and Signaling Pathways

Upon binding to the TPO receptor, this compound activates intracellular signaling cascades crucial for megakaryopoiesis.[1][2][3] The primary pathways stimulated include:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) : Specifically, the phosphorylation of STAT3 and STAT5.[1][5]

-

Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) [1][5]

This compound has also been shown to up-regulate G1-phase-related proteins such as p-RB, Cyclin D1, and CDK4/6, and to prevent apoptosis by modulating the expression of BCL-XL and BAK in TPOR-expressing cells.[1][2]

Signaling Pathway of this compound

Caption: this compound activates the TPO receptor, leading to downstream signaling.

Pharmacokinetics (PK)

Preclinical pharmacokinetic studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters were determined in nude mice following a single oral administration of this compound.[1]

Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (18 mg/kg, single oral dose)

| Parameter | Value |

| Tₘₐₓ (Time to maximum concentration) | 3 hours[1] |

| Cₘₐₓ (Maximum plasma concentration) | 687 ± 342 ng/mL[1] |

| Plasma Concentration at 24 hours | 4.5 ± 0.5 ng/mL[1] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

While comprehensive preclinical ADME data is limited in publicly available literature, some key characteristics have been reported:

-

Distribution : In vitro data indicates that this compound is highly bound to human plasma proteins (>99%).[3]

-

Metabolism : The primary metabolic pathway for this compound involves the cleavage of the hydrazine (B178648) bond.[3]

-

Excretion : The predominant route of excretion is via the feces (62.5%).[3]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines the general steps for assessing the effect of this compound on the proliferation of TPOR-dependent cell lines.

Experimental Workflow for In Vitro Cell Proliferation Assay

Caption: Workflow for determining the in vitro potency of this compound.

Methodology:

-

Cell Culture : TPOR-expressing cells (e.g., 32D-MPL) are cultured in appropriate media supplemented with growth factors. Prior to the assay, cells are washed and resuspended in a growth factor-free medium.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.

-

Compound Preparation : this compound is serially diluted to achieve a range of final concentrations.

-

Treatment : The diluted this compound is added to the wells containing the cells. Control wells receive vehicle only.

-

Incubation : Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment : Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

-

Data Analysis : The absorbance or luminescence is measured using a plate reader. The data is then used to generate a dose-response curve, from which the EC₅₀ value is calculated.

In Vivo Hollow Fiber Assay

This assay is utilized to evaluate the in vivo efficacy of orally administered TPOR agonists, addressing the species specificity of these compounds.[1][5]

Experimental Workflow for In Vivo Hollow Fiber Assay

Caption: Workflow for the in vivo assessment of this compound's efficacy.

Methodology:

-

Hollow Fiber Preparation : Polyvinylidene fluoride (B91410) (PVDF) hollow fibers are filled with a suspension of TPOR-expressing cells (e.g., 32D-MPL) and sealed.

-

Implantation : The cell-containing hollow fibers are subcutaneously implanted into immunodeficient mice (e.g., nude mice).

-

Drug Administration : Mice are orally administered this compound at various doses or a vehicle control.

-

Sample Collection : At predetermined time points, blood samples are collected for pharmacokinetic analysis. The hollow fibers are retrieved from the mice.

-

Pharmacodynamic Analysis : The cells are recovered from the fibers. Cell viability is assessed using methods like the MTT assay. For signaling pathway analysis, cell lysates are prepared for Western blotting.[1]

-

Pharmacokinetic Analysis : Plasma concentrations of this compound are determined using a validated analytical method such as LC-MS/MS.[1]

Western Blot Analysis for Signaling Pathway Activation

This protocol describes the general procedure for detecting the phosphorylation of key signaling proteins following this compound treatment.

Methodology:

-

Cell Treatment and Lysis : TPOR-expressing cells are treated with this compound for various durations. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.

Preclinical Safety and Toxicology

Based on the conducted search of publicly available scientific literature, specific preclinical safety and toxicology data for this compound were not identified. Preclinical studies have indicated that this compound is produced by structural modifications to Eltrombopag to enhance potency and minimize toxicity.[6]

Conclusion

Preclinical studies have established this compound as a potent, orally bioavailable TPO receptor agonist.[1][6] In vitro and in vivo models have demonstrated its ability to stimulate TPOR-dependent signaling, leading to the proliferation and differentiation of megakaryocyte progenitors.[1][5] The pharmacokinetic profile in mice indicates good oral absorption.[1] These preclinical findings have provided a strong foundation for the clinical development of this compound as a therapeutic agent for patients with thrombocytopenia.[7] Further research into its detailed ADME properties and a comprehensive preclinical safety evaluation will continue to refine the understanding of this promising compound.

References

- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel and simple hollow-fiber assay for in vivo evaluation of nonpeptidyl thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

Hetrombopag's Interaction with the Thrombopoietin Receptor: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Hetrombopag (B607937), a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist, represents a significant advancement in the treatment of thrombocytopenia.[1] Developed as a structural modification of eltrombopag (B601689), it exhibits enhanced potency and a favorable safety profile.[2][3] This technical guide provides an in-depth analysis of this compound's binding affinity to the TPO-R, the resultant signaling cascades, and the experimental methodologies used to characterize these interactions.

Mechanism of Action: A Unique Binding Paradigm

Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, this compound interacts with the transmembrane domain of the receptor.[4][5] This allosteric binding induces a conformational change in the TPO-R, leading to its dimerization and the subsequent activation of intracellular signaling pathways.[6] This distinct mechanism of action allows this compound to act additively with endogenous TPO, potentially enhancing its therapeutic effect.[6]

Binding Affinity and Potency

The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of a drug. It represents the concentration of a drug that induces a response halfway between the baseline and maximum response. Preclinical studies have demonstrated that this compound stimulates the proliferation of human TPO-R-expressing cells with low nanomolar EC50 values.[4][6]

| Cell Line | Agonist | EC50 (nmol/L) |

| 32D-MPL | This compound | 0.4[6] |

| Eltrombopag | 13.4[6] | |

| Human CB-derived CD34+ | This compound | 2.3 |

| Eltrombopag | 86.2 |

Table 1: Comparative EC50 values of this compound and Eltrombopag in stimulating the proliferation of TPO-R-expressing cells.

Downstream Signaling Pathways

Upon binding to the TPO-R, this compound activates a cascade of intracellular signaling pathways that are crucial for megakaryopoiesis and platelet production. The primary signaling pathways activated include:

-

JAK-STAT Pathway: The binding of this compound to the TPO-R induces the transphosphorylation and activation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2).[6] These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[6]

-

PI3K/AKT Pathway: this compound also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6] This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.[6]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound.[6] This pathway is involved in regulating cell proliferation and differentiation.[6]

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

Cell Proliferation Assay

This assay is fundamental to determining the functional potency (EC50) of TPO-R agonists.

Objective: To quantify the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells.

Materials:

-

32D-MPL cells (murine pro-B cell line stably transfected with human TPO-R)

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-3

-

This compound and Eltrombopag stock solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well microplates

-

Luminometer

Procedure:

-

Cell Culture: Culture 32D-MPL cells in complete RPMI-1640 medium.

-

Cytokine Deprivation: Prior to the assay, wash the cells to remove IL-3 and resuspend them in a cytokine-free medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Addition: Add serial dilutions of this compound or eltrombopag to the wells. Include a vehicle control and a positive control (recombinant human TPO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation and activation of key proteins in the downstream signaling pathways.

Objective: To determine if this compound induces the phosphorylation of STAT, AKT, and ERK proteins in TPO-R-expressing cells.

Materials:

-

32D-MPL cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Starve 32D-MPL cells of cytokines and then treat with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Conclusion

This compound is a potent, orally active TPO-R agonist that stimulates megakaryopoiesis and platelet production through a unique transmembrane binding mechanism. While a direct binding affinity (Kd) has not been reported, its high potency is evident from low nanomolar EC50 values in cell proliferation assays. This compound activates the canonical JAK-STAT, PI3K/AKT, and MAPK/ERK signaling pathways, mimicking the effects of endogenous TPO. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel TPO-R agonists. This in-depth understanding is crucial for the rational design and development of future therapies for thrombocytopenic disorders.

References

- 1. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 5. Clinical Research Progress of this compound in Thrombocytopenia [journal11.magtechjournal.com]

- 6. mednexus.org [mednexus.org]

Preclinical Safety and Toxicology Profile of Hetrombopag: A Technical Guide

Disclaimer: This document summarizes the publicly available preclinical safety and toxicology information for Hetrombopag (B607937). Comprehensive, detailed study reports are typically proprietary and held by the manufacturer and regulatory agencies. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete disclosure of all preclinical data.

Introduction

This compound is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the TPO-R, initiating downstream signaling cascades that stimulate the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[3] Preclinical studies have indicated that this compound has a similar mechanism of action to eltrombopag (B601689) but exhibits superior pharmacological potency in in-vivo models.[1] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology profile of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a TPO-R agonist, mimicking the effects of endogenous thrombopoietin. Upon binding to the TPO-R on the surface of hematopoietic stem cells and megakaryocyte progenitors, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathways involved include:

-

JAK-STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway also plays a role in cell proliferation and differentiation.

Non-Clinical Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate before human administration. The following sections summarize the available information on the non-clinical toxicology of this compound. Where specific data for this compound is not publicly available, the typical experimental design for that type of study is described.

Single-Dose Toxicity

Single-dose toxicity studies are designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.

Experimental Protocol (Typical): Groups of rodents (e.g., rats and mice) are administered a single dose of the test substance via the intended clinical route (oral for this compound) at escalating dose levels. Animals are observed for a period, typically 14 days, for clinical signs of toxicity and mortality. At the end of the observation period, a full necropsy is performed.

Available Data: Specific single-dose toxicity data for this compound, such as LD50 values, are not publicly available.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the toxicological effects of a drug following prolonged administration.

Experimental Protocol (Typical): The drug is administered daily to at least two mammalian species (one rodent and one non-rodent, e.g., rat and dog or monkey) for a duration that is equal to or longer than the proposed duration of clinical use. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these studies.

Available Data: While detailed study reports are not public, some information suggests that repeated-dose toxicity studies have been conducted. A comprehensive summary of findings, including NOAELs in a second species, is not available in the public domain.

| Study Type | Species | Dose Levels | Duration | Key Findings | NOAEL |

| Repeated-Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Repeated-Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The "core battery" of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol (Typical):

-

Cardiovascular: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered animals (e.g., dogs or monkeys). In vitro hERG assays are also conducted to assess the potential for QT interval prolongation.

-

Respiratory: Respiratory rate and tidal volume are assessed in conscious animals.

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to assess behavioral and neurological changes in rodents.

Available Data: Specific results from the core battery of safety pharmacology studies for this compound have not been publicly disclosed.

Genotoxicity

Genotoxicity assays are performed to identify substances that can induce genetic damage. A standard battery of tests is typically required.

Experimental Protocol (Typical):

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Chromosomal Aberration Assay or In Vitro Micronucleus Test: Assesses chromosomal damage in mammalian cells.

-

In Vivo Genotoxicity Test (e.g., Micronucleus Assay in Rodent Hematopoietic Cells): Evaluates chromosomal damage in a whole animal model.

Available Data: Specific results from genotoxicity studies for this compound are not publicly available.

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and without S9 | Data Not Available |

| In Vitro Micronucleus | Mammalian Cells | With and without S9 | Data Not Available |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data Not Available |

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a drug.

Experimental Protocol (Typical): The drug is administered daily to rodents (typically rats and mice) for a major portion of their lifespan (e.g., 2 years). The incidence and types of tumors are compared between treated and control groups.

Available Data: One publication mentions that no carcinogenicity of this compound was observed in mice (data on file with the manufacturer).[4] Details of the study design and results in a second species are not publicly available.

| Study Type | Species | Dose Levels | Duration | Key Findings |

| Carcinogenicity | Mouse | Data Not Available | Data Not Available | No evidence of carcinogenicity reported[4] |

| Carcinogenicity | Rat | Data Not Available | Data Not Available | Data Not Available |

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol (Typical):

-

Fertility and Early Embryonic Development: The drug is administered to male and female animals before and during mating to assess effects on fertility and early embryonic development.

-

Embryo-Fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess teratogenic potential.

-

Prenatal and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.

Available Data: A case report on the use of this compound in pregnancy mentions preclinical data from the drug's prescribing information.[5]

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Reproductive Toxicology | Female Mice | 200 | Decreased number of corpora lutea and implantation sites, lowered number of live fetuses, and increased post-implantation loss rates.[5] | 50[5] |

Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.

Summary and Conclusion

Based on the publicly available data, this compound is a potent TPO-R agonist with a mechanism of action similar to other drugs in its class. Preclinical pharmacological studies in mice have demonstrated its in-vivo efficacy. The limited available toxicology data indicates a No-Observed-Adverse-Effect Level for reproductive toxicity in female mice of 50 mg/kg/day.[5] It has also been reported that carcinogenicity was not observed in a mouse study.[4]

However, a comprehensive preclinical safety and toxicology profile for this compound is not publicly available. Detailed information regarding single-dose toxicity, repeated-dose toxicity in a non-rodent species, the full safety pharmacology core battery, a complete genotoxicity panel, and full reproductive and developmental toxicology studies are not disclosed in the scientific literature or other public documents.

For a complete and detailed understanding of the preclinical safety and toxicology of this compound, it is necessary to consult the official investigator's brochure or regulatory submission documents, which are proprietary to the manufacturer, Jiangsu Hengrui Medicine Co., Ltd. This guide provides a framework for the types of studies and data that would be expected in such a comprehensive data package.

References

- 1. Thrombopoietin receptor agonist for treatment of immune thrombocytopenia in pregnancy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Study of this compound Olamine in Healthy Adult Volunteers [ctv.veeva.com]

- 4. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals [pubmed.ncbi.nlm.nih.gov]

- 5. This compound treatment for immune thrombocytopenia in pregnancy refractory to corticosteroids and intravenous immunoglobulin: a case report - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Hetrombopag on Megakaryocyte Differentiation and Maturation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetrombopag (B607937) is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1] As a nonpeptide TPO mimetic, it stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, thereby increasing platelet counts.[1][2] This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on megakaryocyte differentiation and maturation, focusing on its mechanism of action, signaling pathways, and comparative efficacy.

Mechanism of Action

This compound, similar to other TPO-RAs like eltrombopag, binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocyte progenitors.[1] This binding activates the receptor, initiating downstream signaling cascades that mimic the effects of endogenous thrombopoietin (TPO).[2][3] The activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocytes, ultimately leading to increased platelet production.[2][4] Preclinical studies have suggested that this compound may have a superior pharmacological performance in vivo compared to eltrombopag.[1][5]

Effects on Megakaryocyte Proliferation and Differentiation

In vitro studies have demonstrated that this compound stimulates the proliferation of human hematopoietic progenitor cells (CD34+) and their differentiation into the megakaryocytic lineage.[2] This leads to an increase in the number of mature megakaryocytes capable of producing platelets.

Quantitative Analysis of In Vitro Proliferation

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and Eltrombopag in stimulating the proliferation of different cell lines.

| Cell Line | Agonist | EC50 (nmol/L) |

| 32D-MPL | This compound | 0.4 |

| Eltrombopag | 13.4 | |

| Human CB-derived CD34+ | This compound | 2.3 |

| Eltrombopag | 86.2 |

Table 1: Comparative EC50 values of this compound and Eltrombopag on the proliferation of TPO-R expressing cells.[2]

Signaling Pathways Activated by this compound

The binding of this compound to the TPO-R activates several key intracellular signaling pathways that are crucial for megakaryopoiesis. These include the JAK/STAT, PI3K/AKT, and ERK pathways.[2][6]

-

JAK/STAT Pathway: Activation of Janus kinase (JAK) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6][7] This pathway is known to promote the differentiation, survival, and expansion of megakaryocytes.[7]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival and anti-apoptotic processes.[6]

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway also plays a role in proliferation and differentiation.[6]

This compound has been shown to stimulate these signaling pathways in a manner that supports full megakaryocyte differentiation and maturation.[2]

Experimental Protocols

In Vitro Proliferation Assays

1. 32D-MPL Cell Proliferation Assay:

-

Cell Line: Murine 32D cells stably transfected with human TPO-R (32D-MPL).

-

Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors. For the assay, cells are cytokine-starved for a period.

-

Treatment: Cells are treated with varying concentrations of this compound or Eltrombopag.

-

Analysis: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a standard method like the CellTiter-Glo Luminescent Cell Viability Assay.[2] EC50 values are calculated from the dose-response curves.

2. Human CD34+ Progenitor Cell Proliferation Assay:

-

Cell Source: CD34+ hematopoietic stem cells are isolated from human cord blood.

-

Culture Conditions: Cells are cultured in a serum-free expansion medium containing cytokines to support megakaryopoiesis.

-

Treatment: Cells are treated with different concentrations of this compound or Eltrombopag.

-

Analysis: Cell proliferation is assessed after a specified culture duration (e.g., 13 days) by counting the number of viable cells.[7]

Western Blot Analysis of Signaling Pathways

-

Cell Treatment: 32D-MPL cells or primary megakaryocytes are treated with this compound, Eltrombopag, or rhTPO for a specific duration (e.g., 24 hours).[2]

-

Lysate Preparation: Whole-cell lysates are prepared using appropriate lysis buffers.

-

Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with primary antibodies against phosphorylated and total STAT, AKT, and ERK proteins.[2][7]

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.

Clinical Efficacy in Increasing Platelet Counts

Clinical trials in patients with immune thrombocytopenia (ITP) have demonstrated the efficacy of this compound in increasing platelet counts.

Phase III Clinical Trial Data

A phase III trial in ITP patients who had not responded to or had relapsed after previous treatment showed that this compound was superior to placebo in achieving a platelet response.[5][8][9]

| Treatment Group | Responder Rate (Platelet Count ≥ 50 × 10⁹/L) after 8 weeks |

| This compound (2.5 mg) | 58.9% |

| This compound (5 mg) | 64.3% |

| Placebo | 5.9% |

Table 2: Responder rates in a Phase III clinical trial of this compound in ITP patients.[5][8][9]

These results indicate that this compound effectively stimulates platelet production in a clinical setting, which is a direct consequence of its effects on megakaryocyte proliferation and maturation.

Conclusion

This compound is a potent TPO-R agonist that effectively stimulates megakaryocyte differentiation and maturation. Its mechanism of action involves the activation of key signaling pathways, including JAK/STAT, PI3K/AKT, and ERK, leading to increased proliferation of megakaryocyte progenitors and subsequent platelet production. Preclinical data highlight its higher potency compared to Eltrombopag in in vitro models. Clinical trials have confirmed its efficacy in raising platelet counts in patients with thrombocytopenia. This body of evidence supports this compound as a valuable therapeutic option for stimulating thrombopoiesis. Further research may continue to elucidate the nuanced effects of this compound on megakaryocyte biology and its long-term clinical outcomes.

References

- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application and investigation of thrombopoiesis-stimulating agents in the treatment of thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-world experience of this compound in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]

Molecular Modeling of Hetrombopag and Thrombopoietin Receptor (TPO-R) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetrombopag is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1] Unlike the endogenous ligand TPO, which binds to the extracellular domain of its receptor, this compound interacts with the transmembrane domain of TPO-R, inducing a conformational change that triggers downstream signaling cascades.[2][3] This technical guide provides an in-depth overview of the molecular interactions between this compound and TPO-R, summarizing available quantitative data, detailing relevant experimental protocols for molecular modeling, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and hematology.

Introduction to this compound and TPO-R

Thrombocytopenia, a condition characterized by a low platelet count, can lead to an increased risk of bleeding. TPO-R, also known as c-Mpl, is a key regulator of megakaryopoiesis and platelet production.[3] Activation of TPO-R by its natural ligand, thrombopoietin (TPO), stimulates the proliferation and differentiation of megakaryocytes, the precursor cells of platelets.[2]

This compound is a non-peptide TPO-R agonist that mimics the action of endogenous TPO.[4] It has demonstrated superior platelet-raising effects compared to the first-generation TPO-R agonist, Eltrombopag.[5] Understanding the molecular basis of the this compound-TPO-R interaction is crucial for the rational design of more potent and specific therapeutics for thrombocytopenia.

Mechanism of Action

This compound binds to the transmembrane domain of the TPO-R.[2] This binding event is believed to induce or stabilize a specific dimeric conformation of the receptor, leading to the activation of intracellular signaling pathways. This allosteric activation mechanism is distinct from that of endogenous TPO, which binds to the extracellular domain.[3] The activation of TPO-R by this compound initiates a signaling cascade that ultimately promotes the survival, proliferation, and differentiation of megakaryocyte progenitors, leading to increased platelet production.

Quantitative Data: In Vitro Potency of this compound

| Cell Line | Assay | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) | Reference |

| 32D-MPL | Proliferation | 0.4 | 13.4 | [3] |

| Human CB-derived CD34+ cells | Proliferation | 2.3 | 86.2 | [3] |

These data demonstrate that this compound is significantly more potent than Eltrombopag in stimulating the proliferation of TPO-R-expressing cells.

Experimental Protocols for Molecular Modeling

Detailed experimental protocols for the molecular modeling of the this compound-TPO-R interaction have not been extensively published. However, based on studies of the related molecule Eltrombopag and general practices in computational drug design, the following methodologies would be appropriate.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to identify key interacting residues and to understand the binding mode of this compound within the TPO-R transmembrane domain.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the TPO-R transmembrane domain. As no experimental structure is available, a homology model would need to be generated using a template structure from a related receptor.

-

Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined based on known interacting residues from mutagenesis studies of similar agonists (e.g., His499 for Eltrombopag).[6]

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.[7]

-

Prepare the ligand by assigning bond orders, adding hydrogens, and generating a low-energy conformation.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Define the search space (grid box) to encompass the putative binding site within the TPO-R transmembrane domain.

-

Perform the docking simulation to generate a series of possible binding poses for this compound.

-

-

Analysis of Results:

-

Rank the docking poses based on their predicted binding affinity (scoring function).

-

Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and TPO-R.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and the conformational changes in the receptor upon ligand binding.

Protocol:

-

System Setup:

-

Use the best-ranked docked complex of this compound and TPO-R from the molecular docking study as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field such as AMBER or CHARMM to describe the atomic interactions.

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful experimental technique to validate the predictions from molecular modeling studies by identifying key amino acid residues involved in ligand binding and receptor activation.

Protocol:

-

Mutant Construction:

-

Identify putative key interacting residues from molecular docking and MD simulation results.

-

Generate mutant TPO-R constructs by replacing these residues with alanine (B10760859) or other amino acids using a site-directed mutagenesis kit.

-

-

Expression and Functional Assay:

-

Express the wild-type and mutant TPO-R constructs in a suitable cell line (e.g., Ba/F3 or 32D cells) that is dependent on TPO-R signaling for proliferation.

-

Perform cell proliferation assays in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Determine the EC50 values for this compound for both wild-type and mutant receptors.

-

A significant increase in the EC50 value for a mutant receptor compared to the wild-type indicates that the mutated residue is important for this compound binding and/or receptor activation.

-

TPO-R Signaling Pathways Activated by this compound

Upon binding of this compound to the TPO-R, a cascade of intracellular signaling events is initiated. The primary pathways involved are the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[2][3]

Caption: this compound-induced TPO-R signaling pathways.

Experimental Workflow for Molecular Modeling

A typical workflow for the computational investigation of the this compound-TPO-R interaction would involve a combination of homology modeling, molecular docking, and molecular dynamics simulations, followed by experimental validation.

Caption: A typical workflow for molecular modeling.

Conclusion

This compound is a potent TPO-R agonist with a distinct mechanism of action involving binding to the transmembrane domain of the receptor. While direct quantitative binding data remains to be fully elucidated, functional assays and comparative studies with Eltrombopag highlight its enhanced potency. The application of molecular modeling techniques, including docking and molecular dynamics simulations, in conjunction with experimental validation through site-directed mutagenesis, will be instrumental in further unraveling the precise molecular determinants of the this compound-TPO-R interaction. A deeper understanding of this interaction will facilitate the development of next-generation therapeutics for thrombocytopenia with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mednexus.org [mednexus.org]

- 3. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombopoietin Receptor | TargetMol [targetmol.com]

- 5. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombopoietin receptor activation: transmembrane helix dimerization, rotation, and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of active thrombopoietin and identification of its key residues responsible for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hetrombopag in the Regulation of Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetrombopag (B607937) is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate platelet production. It functions by binding to and activating the c-Mpl receptor, thereby mimicking the effects of endogenous thrombopoietin (TPO). This activation triggers a cascade of intracellular signaling pathways, primarily the JAK-STAT, MAPK-ERK, and PI3K-AKT pathways, which collectively promote the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), particularly those of the megakaryocytic lineage. This leads to an increase in megakaryocyte maturation and subsequent platelet production. Preclinical and clinical studies have demonstrated the efficacy of this compound in treating thrombocytopenia associated with conditions such as immune thrombocytopenia (ITP) and aplastic anemia. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in regulating hematopoiesis, and the experimental methodologies used to characterize its function.

Introduction

Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding and can be a life-threatening complication of various diseases and treatments. The primary regulator of platelet production is TPO, which exerts its effects by binding to the c-Mpl receptor on the surface of HSPCs and megakaryocytes.[1] this compound is a non-peptide TPO-R agonist that has been developed to address the unmet medical need for effective and orally administered therapies for thrombocytopenia.[2] This guide will delve into the core mechanisms of this compound's action, from receptor activation to downstream signaling and the ultimate impact on hematopoiesis.

Mechanism of Action: TPO-R Activation and Downstream Signaling

This compound's primary mechanism of action involves the activation of the TPO-R (c-Mpl), a member of the cytokine receptor superfamily.[3] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, this compound, as a small molecule agonist, is thought to interact with the transmembrane domain of c-Mpl. This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), primarily JAK2.[4][5]

The activation of JAK2 initiates a phosphorylation cascade, leading to the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs), predominantly STAT3 and STAT5.[3][4] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[4]

In addition to the JAK-STAT pathway, this compound also activates other crucial signaling cascades:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key downstream effector of TPO-R activation.[3][6] Activation of this pathway is essential for megakaryocyte differentiation and maturation.[6]

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway plays a critical role in promoting cell survival and proliferation.[3] this compound has been shown to induce the phosphorylation of AKT, contributing to its hematopoietic effects.[4]

These signaling pathways collectively orchestrate the cellular responses to this compound, leading to enhanced hematopoiesis.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data on Hematopoietic Regulation

This compound has demonstrated potent activity in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of this compound

| Cell Line | Assay | This compound EC₅₀ (nmol/L) | Eltrombopag EC₅₀ (nmol/L) | Reference |

| 32D-MPL | Proliferation | 0.4 | 13.4 | [7] |

| Human CD34⁺ Cells | Proliferation | 2.3 | 86.2 | [3] |

Table 2: Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP)

| Study Phase | Dosage | Primary Endpoint | Response Rate | Placebo Response Rate | Reference |

| Phase 1 (NCT02614846) | 5 mg once daily | Platelet count ≥50x10⁹/L at week 6 | 59.5% | N/A | [8] |

| Phase 3 (NCT03222843) | 2.5 mg once daily | Platelet count ≥50x10⁹/L at week 8 | 58.9% | 5.9% | [2][9] |

| Phase 3 (NCT03222843) | 5 mg once daily | Platelet count ≥50x10⁹/L at week 8 | 64.3% | 5.9% | [2][9] |

Experimental Protocols

The characterization of this compound's role in hematopoiesis has relied on a variety of in vitro and in vivo experimental models. This section provides detailed methodologies for key experiments.

In Vitro Megakaryocyte Differentiation from CD34⁺ Cells

This protocol describes the differentiation of megakaryocytes from human umbilical cord blood-derived CD34⁺ hematopoietic stem and progenitor cells.[10][11]

Materials:

-

Human umbilical cord blood (UCB)

-

Ficoll-Paque PLUS

-

CD34 MicroBead Kit

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Recombinant human thrombopoietin (rhTPO)

-

Recombinant human stem cell factor (rhSCF)

-

This compound

-

Low-attachment culture plates

-

Antibodies for flow cytometry (e.g., anti-CD41, anti-CD42b)

Procedure:

-

Isolation of Mononuclear Cells (MNCs): Isolate MNCs from UCB by density gradient centrifugation using Ficoll-Paque PLUS.

-

CD34⁺ Cell Enrichment: Enrich for CD34⁺ cells from the MNC fraction using a magnetic-activated cell sorting (MACS) system with the CD34 MicroBead Kit according to the manufacturer's instructions.

-

Cell Culture and Differentiation:

-

Resuspend the purified CD34⁺ cells in serum-free expansion medium supplemented with rhSCF (e.g., 50 ng/mL) and rhTPO (e.g., 50 ng/mL) or varying concentrations of this compound.

-

Seed the cells in low-attachment culture plates at a density of 1 x 10⁵ cells/mL.

-

Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.

-

-

Analysis of Megakaryocyte Differentiation:

-

At various time points, harvest cells and stain with fluorescently labeled antibodies against megakaryocyte-specific markers such as CD41 and CD42b.

-

Analyze the percentage of differentiated megakaryocytes using flow cytometry.

-

Assess megakaryocyte morphology and ploidy by microscopy and DNA staining (e.g., propidium (B1200493) iodide), respectively.

-

-

Proplatelet Formation Assay:

-

At the end of the culture period, observe the formation of proplatelets, which are cytoplasmic extensions from mature megakaryocytes, using phase-contrast microscopy.

-

Quantify the percentage of proplatelet-forming cells.

-

Western Blot Analysis of JAK-STAT Pathway Phosphorylation

This protocol outlines the procedure for detecting the phosphorylation of key proteins in the JAK-STAT pathway in response to this compound treatment.[3][12]

Materials:

-

TPOR-expressing cell line (e.g., 32D-MPL)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture 32D-MPL cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK2 and STAT5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vivo Hollow Fiber Assay

This assay is used to evaluate the in vivo activity of this compound on the proliferation of TPOR-dependent cells.[6][13][14]

Materials:

-

TPOR-expressing cell line (e.g., 32D-MPL)

-

Hollow fibers (e.g., polyvinylidene fluoride)

-

Immunodeficient mice (e.g., nude mice)

-

This compound formulation for oral administration

-

Cell viability assay reagent (e.g., MTT)

Procedure:

-

Hollow Fiber Preparation:

-

Culture 32D-MPL cells and resuspend them at a known concentration in culture medium.

-

Fill the hollow fibers with the cell suspension and seal the ends.

-

-

Implantation of Hollow Fibers:

-

Surgically implant the cell-filled hollow fibers subcutaneously or intraperitoneally into immunodeficient mice.

-

-

Drug Administration:

-

Administer this compound or a vehicle control to the mice orally at the desired dosage and schedule.

-

-

Fiber Retrieval and Cell Viability Assessment:

-

After the treatment period, retrieve the hollow fibers from the mice.

-

Recover the cells from the fibers.

-

Assess cell viability using a suitable assay, such as the MTT assay, to determine the effect of this compound on cell proliferation.

-

Experimental Workflow Diagram

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hetrombopag In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetrombopag (B607937) is a novel, orally active, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, by activating the TPO receptor (c-Mpl).[3] This activation triggers downstream signaling pathways, leading to increased platelet production.[1][2][4] These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound. The primary method described is the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]

Mechanism of Action and Signaling Pathways

Upon binding to the TPO receptor, this compound activates several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K/AKT), and mitogen-activated protein kinase (MAPK/ERK) pathways.[1][4][7][8][9] This cascade of events promotes the proliferation and differentiation of hematopoietic stem cells and megakaryocyte progenitors.[1][2]

Signaling Pathway Activated by this compound

Caption: this compound activates the TPO receptor, initiating downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in inducing the proliferation of various cell lines. These values can serve as a reference for designing dose-response experiments.

| Cell Line | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) | Reference |

| 32D-MPL | 0.4 | 13.4 | [1] |

| Human CB-derived CD34+ | 2.3 | 86.2 | [1] |

Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the steps for assessing the effect of this compound on the proliferation of TPO receptor-expressing cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

TPO receptor-expressing cell line (e.g., 32D-MPL, UT-7/TPO)

-

TPO receptor-negative cell line (e.g., 32D-Vector as a negative control)[1]

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow

References

- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]